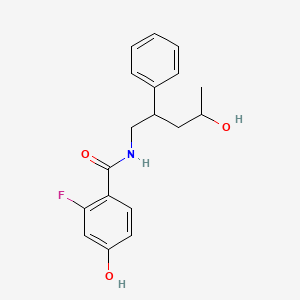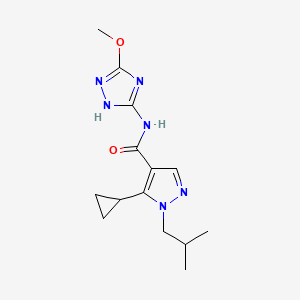![molecular formula C11H16BrNO B7642466 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity among researchers due to its high potency and selectivity. This chemical compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a strong affinity for the CB1 receptor.
Wirkmechanismus
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol exerts its effects by binding to the CB1 receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the CB1 receptor by this compound results in a variety of physiological responses, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound. This compound has also been found to have analgesic, anxiolytic, and anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system and the role of the CB1 receptor in various physiological processes. However, this compound also has some limitations, including its high cost and limited availability, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, including the development of new therapeutic agents based on its analgesic, anxiolytic, and anti-inflammatory effects. Other potential areas of research include the role of this compound in the regulation of appetite and metabolism, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the long-term effects of this compound on the endocannabinoid system and the body as a whole.
Synthesemethoden
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol can be synthesized using a variety of methods, including the use of indazole and 4-bromo-3-methylbenzyl chloride as starting materials. One common synthesis method involves the reaction of indazole with 4-bromo-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-bromo-3-methylphenyl)ethylamine, which is then reacted with ethylene glycol in the presence of a strong acid catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol has been extensively studied in scientific research due to its high potency and selectivity for the CB1 receptor. It has been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system, as well as in studies exploring the potential therapeutic uses of synthetic cannabinoids. This compound has also been used in studies investigating the role of the CB1 receptor in various physiological processes, including appetite regulation, pain perception, and mood regulation.
Eigenschaften
IUPAC Name |
2-[1-(4-bromo-3-methylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8-7-10(3-4-11(8)12)9(2)13-5-6-14/h3-4,7,9,13-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLYGOQLRMQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)



![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)

![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)